Superior Cardiovascular Event Reduction in Hypertensive Patients Compared to Atenolol and Metoprolol
In a propensity-matched retrospective cohort analysis of 21,603 hypertensive patients without prior cardiovascular disease, (R,S,R,S)-nebivolol demonstrated a 67% reduction in the odds of incident cardiovascular events compared to the non-vasodilatory beta-blockers atenolol and metoprolol (OR 0.33, 95% CI 0.28–0.40) [1]. In a separate matched Cox regression analysis, nebivolol was associated with a 17% reduction in incident cardiovascular events compared with all non-vasodilatory beta-blockers (HR 0.83, 95% CI 0.74–0.94, P = 0.004) and a 24% reduction compared with metoprolol specifically (HR 0.76, 95% CI 0.66–0.87, P = 0.0001) [2].
| Evidence Dimension | Incident cardiovascular events (composite of heart failure, stroke, MI, angina, or revascularization) |
|---|---|
| Target Compound Data | Event rate 19% (259/1395) [1] |
| Comparator Or Baseline | Atenolol 29% (1891/6527); Metoprolol 40% (5500/13681) |
| Quantified Difference | OR 0.33 (95% CI 0.28–0.40) vs. atenolol+metoprolol; OR 0.47 vs. atenolol; OR 0.26 vs. metoprolol [1]; HR 0.83 vs. all non-vasodilatory BBs; HR 0.76 vs. metoprolol [2] |
| Conditions | Retrospective cohort analysis of hypertensive adults without preceding cardiovascular disease; mean age 60; 54% female; University of Colorado health system data |
Why This Matters
This demonstrates that nebivolol's vasodilatory mechanism translates into significantly lower cardiovascular morbidity compared to widely used non-vasodilatory beta-blockers, directly impacting formulary selection for hypertensive populations.
- [1] Circulation. 2021;143(Suppl_1):A079. Abstract 079: Nebivolol Associated With Reduced Incident Cardiovascular Events In Hypertensive Patients Compared With Non-vasodilatory Beta Blockers. View Source
- [2] J Hypertens. 2022;40(5):1003-1010. Nebivolol and incident cardiovascular events in hypertensive patients compared with nonvasodilatory beta blockers. View Source
